5-(3-Chloro-5-methylphenyl)-2-fluorophenol
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Overview
Description
5-(3-Chloro-5-methylphenyl)-2-fluorophenol is an organic compound characterized by the presence of a chlorinated and methylated phenyl ring attached to a fluorinated phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-5-methylphenyl)-2-fluorophenol typically involves the reaction of 3-chloro-5-methylphenyl isocyanate with a fluorinated phenol under anhydrous conditions. The reaction is often carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-5-methylphenyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
5-(3-Chloro-5-methylphenyl)-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-methylphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylphenylcarbamate: Similar in structure but with a carbamate group instead of a fluorophenol group.
3-Chloro-5-methylphenylboronic acid: Contains a boronic acid group instead of a fluorophenol group.
3,5-Dichlorophenol: Similar but with two chlorine atoms instead of one chlorine and one fluorine atom.
Uniqueness
5-(3-Chloro-5-methylphenyl)-2-fluorophenol is unique due to the presence of both a chlorine and a fluorine atom on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
5-(3-chloro-5-methylphenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-4-10(6-11(14)5-8)9-2-3-12(15)13(16)7-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZFCAHWBMKPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684315 |
Source
|
Record name | 3'-Chloro-4-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-26-6 |
Source
|
Record name | 3'-Chloro-4-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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